Hypocrellin b
Overview
Description
Hypocrellin B is a natural pigment belonging to the family of perylenequinones. It is primarily isolated from the stromata of the fungi Hypocrella bambusae and Shiraia bambusicola . This compound has garnered significant attention due to its potent photodynamic properties, making it a valuable agent in photodynamic therapy for treating various diseases, including cancer and viral infections .
Mechanism of Action
Target of Action
Hypocrellin B (HB) is a natural pigment of perylenequinone derivatives . It has significant anti-tumor and anti-viral properties . The primary targets of HB are the cells infected by viruses or cancer cells . In the presence of light, HB produces reactive oxygen species (ROS), including singlet oxygen, superoxide, hydroxyl radical, and hydrogen peroxide .
Mode of Action
Upon light irradiation, HB produces reactive oxygen species (ROS), including singlet oxygen, superoxide, hydroxyl radical, and hydrogen peroxide . The ROS generated by HB can cause damage to the bacterial membrane integrity . This interaction with its targets leads to a significant reduction in the survival of the targeted cells .
Biochemical Pathways
The non-reducing polyketide synthase (NR-PKS) HYP1/CTB1/ElcA is the first pathway enzyme involved in the biosynthesis of HB . This enzyme is responsible for condensation of acetyl-CoA and malonyl-CoA, chain elongation, and ring closure to form a common aromatic polyketide precursor, nor-toralactone . The photodynamic action of HB proceeds via both Type-I and -II mechanisms, but the Type-I mechanism might play a more important role in the aqueous dispersion .
Pharmacokinetics
HB is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection . This rapid clearance suggests that HB has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The sonodynamic action of HB significantly induces survival reduction of targeted cells in a HB dose-dependent manner . A 4-log reduction was observed after the combined treatment of HB and ultrasound sonication . The bacterial membrane integrity was notably damaged and the level of intracellular ROS level was remarkably increased after sonodynamic treatment . This suggests that apoptosis is an important mechanism of cell death induced by HB-mediated sonodynamic therapy .
Action Environment
The action of HB is influenced by environmental factors such as light and ultrasound. The photosensitizer showed a blue-shifted absorption band compared with HB, and showed negligible photosensitizing ability without H2O2 . The release of hb from the photosensitizer by the reaction with h2o2 regenerated the photosensitizing ability . Furthermore, the photosensitizer exhibited selective and effective photo-cytotoxicity against high H2O2-expressing cancer cells upon photo-irradiation with 660 nm light .
Biochemical Analysis
Biochemical Properties
Hypocrellin B is a photostable, efficient generator of singlet oxygen . It is a potent inhibitor of protein kinase C . The molecule interacts with various enzymes and proteins, influencing biochemical reactions. The nature of these interactions is largely dependent on the specific biochemical context, but generally involves binding to the active sites of enzymes or interacting with structural proteins .
Cellular Effects
This compound has significant anti-tumor and anti-viral properties, as well as a strong photodynamic effect on malignant tumors, and human immunodeficiency virus type I (HIV-I) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The molecule’s effects on cells are largely due to its ability to generate singlet oxygen, which can cause damage to cellular structures and disrupt normal cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to generate singlet oxygen when exposed to light . This singlet oxygen can then react with various biomolecules, leading to their oxidation and subsequent changes in their function . This compound can also inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the molecule’s emission intensity significantly decreases after about 30 minutes of exposure to white light . Additionally, the molecule’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, tumor response was observed at low light dose (12 J/cm2; 12 mW/cm2) at short drug-light intervals, suggesting that the tumor vasculature is a more sensitive target compared to the cellular compartment of the tumor .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, the molecule has been found to strongly activate the phenylalanine/flavonoid pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, the water solubility of this compound was improved enormously, rendering its intravenous injection feasible without auxiliary solvent .
Subcellular Localization
The subcellular localization of this compound was assessed by a confocal laser scanning microscope . It is found in various compartments or organelles within the cell, and its activity or function can be affected by its localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hypocrellin B can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the fermentation of Shiraia bambusicola under controlled conditions. The fermentation process is optimized to enhance the yield of this compound by manipulating factors such as temperature, pH, and nutrient availability .
Industrial Production Methods
In industrial settings, this compound is produced through submerged fermentation using Shiraia spp. This method is preferred due to its scalability and cost-effectiveness. The fermentation process involves the cultivation of the fungal mycelium in large bioreactors, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Hypocrellin B undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used under anaerobic conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Hypocrellin B has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Hypocrellin B is part of the perylenequinone family, which includes other compounds such as hypocrellin A, hypocrellin D, and shiraiachrome A . Compared to these compounds, this compound exhibits unique photodynamic properties, making it particularly effective in generating reactive oxygen species (ROS) and inducing cell apoptosis . The structural differences among these compounds contribute to their varying photodynamic activities and therapeutic potentials .
Similar Compounds
- Hypocrellin A
- Hypocrellin D
- Shiraiachrome A
- Hypomycin A
- Hypomycin C
- Hypomycin E
This compound stands out due to its potent photodynamic activity and broad range of applications in scientific research and medicine.
Properties
CAS No. |
123940-54-5 |
---|---|
Molecular Formula |
C30H24O9 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
19-acetyl-12,13-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,17,19,22-decaene-5,21-dione |
InChI |
InChI=1S/C30H24O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8-9,33,35H,7H2,1-6H3 |
InChI Key |
UDXPRXYOPQPNFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |
Canonical SMILES |
CC1=C2C3=C(C4=C5C6=C3C(=C(C(=C(C6=CC(=C5C(=CC4=O)OC)OC)O)O)OC)C1)C(=O)C(=C2C(=O)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hypocrellin B; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hypocrellin b primarily targets mitochondria [, , ], the energy powerhouses of cells. It also demonstrates activity in other subcellular organelles including lysosomes, the endoplasmic reticulum, and the Golgi apparatus []. Upon light activation, this compound generates reactive oxygen species (ROS) such as singlet oxygen and superoxide anion radicals [, , , , ]. These ROS induce oxidative stress, leading to mitochondrial damage, characterized by mitochondrial swelling, loss of cristae (the folds within mitochondria), and mitochondrial membrane potential collapse [, ]. This damage disrupts cellular energy production and ultimately leads to cell death via apoptosis [, , , , ].
A: Yes, studies have shown that photodynamic therapy with this compound can also inhibit cancer cell adhesion and migration []. These effects are crucial in limiting cancer progression and metastasis.
ANone: This information is not explicitly provided in the provided research papers. For detailed structural information, please refer to chemical databases and literature dedicated to the structural elucidation of this compound.
A: Yes, several studies utilize spectroscopic techniques to characterize this compound and its interactions. UV-Vis spectroscopy is frequently employed to study the absorption properties of this compound and its derivatives [, , , , , ]. Researchers use fluorescence spectroscopy to investigate the interaction of this compound with biomolecules like collagen [, ] and DNA [, ]. Additionally, electron paramagnetic resonance (EPR) spectroscopy helps elucidate the generation of reactive oxygen species by this compound upon light activation [, , , ].
A: this compound's stability is influenced by factors like solvent polarity, oxygen presence, and light exposure [, ]. Its stability is enhanced when incorporated into delivery systems like liposomes [, , ].
A: Formulating this compound into nanoparticles, such as those using apoferritin [] or incorporating it into liposomes [, , ], improves its delivery and enhances its photodynamic efficacy.
A: While primarily studied for its photodynamic properties, one study explored the potential of this compound grafted onto activated carbon as a photocatalyst for the oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylhydrobenzoquinone under visible light []. This research suggests the possibility of broader applications of this compound in photocatalysis, though further investigation is needed.
ANone: The provided research articles primarily focus on experimental investigations of this compound. There is a lack of information regarding the use of computational chemistry and modeling approaches to study this compound in the provided abstracts.
A: Introducing different substituents on the this compound core structure significantly alters its photophysical and photochemical properties. For instance, amino-substituted this compound derivatives exhibit enhanced red absorptivities and strong singlet oxygen generation capabilities, making them promising candidates for photodynamic therapy []. Similarly, brominated this compound derivatives demonstrate higher yields of active intermediates like hydroxyl radicals, further highlighting the impact of structural modifications on photodynamic activity [].
A: Yes, the peri-hydroxylated perylenequinone structure of this compound is essential for its photodynamic activity []. Modifications to this core structure can significantly impact its ability to generate reactive oxygen species upon light activation.
A: Encapsulating this compound into delivery systems like liposomes [, , ] or complexing it with cyclodextrins [] significantly improves its water solubility and stability, leading to enhanced bioavailability.
ANone: The provided abstracts primarily focus on the scientific aspects of this compound and lack information regarding SHE regulations. Consult relevant regulatory guidelines and safety data sheets for information on safe handling and disposal practices.
A: Studies using radiolabeled this compound show that it is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection []. This rapid clearance suggests a potential for minimal systemic toxicity.
A: Encapsulating this compound in liposomes alters its biodistribution, enhancing its accumulation in tumor tissues compared to free this compound [, ].
A: Researchers employ various cancer cell lines, including human ovarian cancer HO-8910 cells [, ], human hepatocellular carcinoma HepG2 cells [], human nasopharyngeal carcinoma CNE2 cells [], and human gastric adenocarcinoma BGC-823 cells [, ], to investigate this compound's photodynamic efficacy in vitro. In vivo studies utilize mouse models bearing tumors [, ] to evaluate the therapeutic potential of this compound-mediated photodynamic therapy.
A: Yes, this compound-mediated sonodynamic therapy shows promise in reversing multidrug resistance in doxorubicin-resistant SGC7901/ADR cells []. This effect is linked to the downregulation of P-glycoprotein (P-gp) expression, a protein responsible for pumping drugs out of cancer cells, thereby restoring their sensitivity to chemotherapy [].
ANone: The provided research articles primarily focus on the therapeutic potential of this compound and lack comprehensive information on its toxicity and long-term effects. Further research is necessary to fully elucidate its safety profile.
A: Formulating this compound into nanoparticles [] or encapsulating it within liposomes [, , ] enhances its delivery to specific targets, improving its therapeutic efficacy. These delivery systems can be further modified for active targeting by conjugating them with specific ligands that bind to receptors overexpressed on target cells.
ANone: The provided research articles primarily focus on the therapeutic mechanisms and efficacy of this compound and lack information regarding specific biomarkers and diagnostic applications.
A: Spectrophotometry is a key method for quantifying this compound, relying on its characteristic absorption properties [, ]. Researchers also utilize high-performance liquid chromatography (HPLC) to analyze and quantify this compound in complex mixtures [, ].
ANone: The provided research articles primarily focus on the biomedical applications of this compound and lack information regarding its environmental impact and degradation pathways.
A: this compound exhibits poor water solubility, limiting its bioavailability [, ]. This limitation necessitates the use of formulation strategies like liposomes or cyclodextrin complexation to enhance its solubility and improve delivery [, ].
ANone: The provided abstracts do not offer detailed information on the validation of analytical methods used for this compound quantification.
ANone: The provided research articles primarily focus on the scientific aspects of this compound and lack information regarding specific quality control and assurance measures.
ANone: The provided research articles primarily focus on the photodynamic effects of this compound and do not provide information regarding its potential immunogenicity or ability to elicit immunological responses.
A: One study highlights that this compound-mediated sonodynamic therapy can downregulate P-glycoprotein (P-gp) expression []. P-gp is a crucial drug efflux transporter responsible for multidrug resistance in cancer cells. This downregulation by this compound suggests its potential to modulate drug transporter activity and overcome resistance mechanisms.
ANone: The provided research articles do not delve into the potential interactions of this compound with drug-metabolizing enzymes. Further investigation is needed to assess its potential to induce or inhibit these enzymes.
ANone: The provided research articles focus on the photodynamic effects and therapeutic potential of this compound. Further research is needed to fully understand its biocompatibility and biodegradability.
A: While the provided research articles primarily focus on this compound, they occasionally mention other photosensitizers like hematoporphyrin derivatives []. Comparing the performance, cost, and impact of this compound with alternative photosensitizers requires further research and analysis.
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